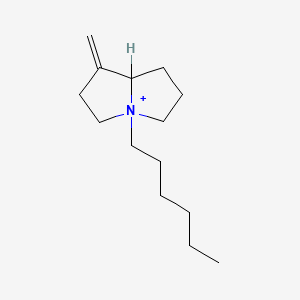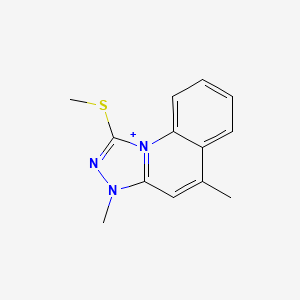
5-(2,3-Epoxypropyl)-5-phenylbarbituric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,3-Epoxypropyl)-5-phenylbarbituric acid is a chemical compound that belongs to the class of barbiturates. Barbiturates are known for their sedative and hypnotic properties. This particular compound features an epoxy group attached to a phenylbarbituric acid structure, which may confer unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Epoxypropyl)-5-phenylbarbituric acid typically involves the reaction of phenylbarbituric acid with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate chlorohydrin, which subsequently undergoes cyclization to form the epoxy group.
-
Step 1: Formation of Chlorohydrin
Reactants: Phenylbarbituric acid, epichlorohydrin
Conditions: Basic medium (e.g., sodium hydroxide)
Reaction: Phenylbarbituric acid reacts with epichlorohydrin to form the chlorohydrin intermediate.
-
Step 2: Cyclization to Form Epoxy Group
Conditions: Elevated temperature
Reaction: The chlorohydrin intermediate undergoes cyclization to form the epoxy group, resulting in the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and concentration of reactants. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Epoxypropyl)-5-phenylbarbituric acid can undergo various chemical reactions, including:
Oxidation: The epoxy group can be oxidized to form diols or other oxidized derivatives.
Reduction: Reduction of the epoxy group can lead to the formation of alcohols.
Substitution: The epoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the epoxy group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diols or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2,3-Epoxypropyl)-5-phenylbarbituric acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce epoxy groups into molecules.
Biology: Studied for its potential biological activity, including its effects on the central nervous system.
Medicine: Investigated for its potential use as a sedative or hypnotic agent.
Industry: Utilized in the production of polymers and other materials where epoxy functionality is desired.
Mechanism of Action
The mechanism of action of 5-(2,3-Epoxypropyl)-5-phenylbarbituric acid involves its interaction with the central nervous system. The compound may act on gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and hypnotic effects. The epoxy group may also interact with various enzymes and proteins, potentially modifying their activity.
Comparison with Similar Compounds
Similar Compounds
Phenylbarbituric Acid: Lacks the epoxy group, resulting in different chemical and biological properties.
5-(2,3-Epoxypropyl)barbituric Acid: Similar structure but without the phenyl group.
Glycidyl Methacrylate: Contains an epoxy group but is not a barbiturate.
Uniqueness
5-(2,3-Epoxypropyl)-5-phenylbarbituric acid is unique due to the presence of both the epoxy group and the phenylbarbituric acid structure. This combination may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
65685-95-2 |
|---|---|
Molecular Formula |
C13H12N2O4 |
Molecular Weight |
260.24 g/mol |
IUPAC Name |
5-(oxiran-2-ylmethyl)-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H12N2O4/c16-10-13(6-9-7-19-9,8-4-2-1-3-5-8)11(17)15-12(18)14-10/h1-5,9H,6-7H2,(H2,14,15,16,17,18) |
InChI Key |
VVAYGSNAYDPSIV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CC2(C(=O)NC(=O)NC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-en-6-yl)piperidine](/img/structure/B12792499.png)
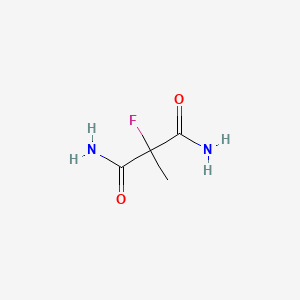
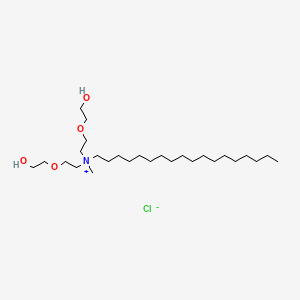

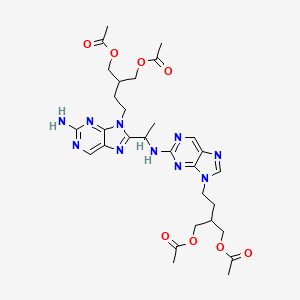


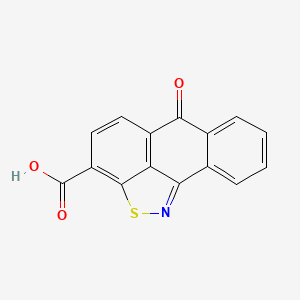
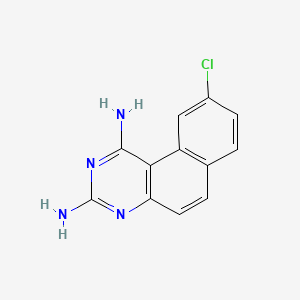
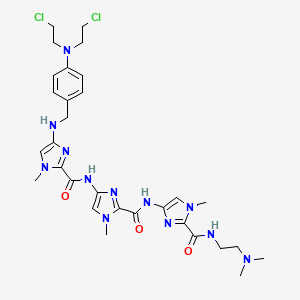
![1,4-Dimethyldibenzo[b,d]thiophene-2-carbaldehyde](/img/structure/B12792550.png)
